6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine
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Overview
Description
6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine is a heterocyclic compound that contains a triazine ring substituted with a chloro group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine typically involves the reaction of 6-chloro-1,2,4-triazine with morpholine under specific conditions. One common method involves heating the reactants in a solvent such as dioxane or water, using sodium carbonate as a base to facilitate the reaction . The reaction is often carried out at temperatures ranging from 70°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound has a similar structure but contains a thiadiazole ring instead of a triazine ring.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with different substituents, used in peptide coupling reactions.
Uniqueness
6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a morpholine ring on the triazine core makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-chloro-3-morpholin-4-yl-1,2,4-triazin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O/c8-5-6(9)10-7(12-11-5)13-1-3-14-4-2-13/h1-4H2,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOZXQNEWMRDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(N=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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